5-(4-Benzylpiperazin-1-yl)nicotinaldehyde
Description
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-14-16-10-17(12-18-11-16)20-8-6-19(7-9-20)13-15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDUSQRVDPGSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanistic Profiling of Benzylpiperazinyl-Nicotinaldehyde Derivatives
A Dual-Target Strategy for Alzheimer’s Disease Intervention
Part 1: Strategic Rationale & Chemical Architecture
Executive Summary The failure of "silver bullet" monotherapies in Alzheimer’s Disease (AD) has shifted the drug development paradigm toward Multi-Target Directed Ligands (MTDLs) . Benzylpiperazinyl-nicotinaldehyde derivatives represent a privileged scaffold designed to simultaneously modulate two critical pathological pathways:
-
Cholinergic Deficit : via inhibition of Acetylcholinesterase (AChE).[1][2][3]
-
Oxidative Stress & Dopamine Catabolism : via inhibition of Monoamine Oxidase B (MAO-B).
This guide dissects the mechanism of action (MoA) of these derivatives, focusing on the pharmacophore formed by the reductive amination of N-benzylpiperazine and nicotinaldehyde (pyridine-3-carboxaldehyde).
Structure-Activity Relationship (SAR) Analysis The efficacy of this scaffold relies on a "dumbbell" topology that spans the active gorges of its target enzymes.
| Pharmacophore Region | Chemical Moiety | Mechanistic Function |
| Head Group (Lipophilic) | Benzyl ring | AChE: Interacts with the Catalytic Anionic Site (CAS) via |
| Linker/Core | Piperazine | Rigid Spacer: Maintains optimal distance (approx. 10-14 Å) between aromatic termini to span the AChE gorge.Ionization: The protonated nitrogen at physiological pH mimics the quaternary ammonium of Acetylcholine (ACh). |
| Tail Group (Polar/Aromatic) | Nicotinyl (Pyridine-3-yl) | AChE: Binds to the Peripheral Anionic Site (PAS) (Trp279), blocking amyloid- |
Part 2: Mechanism of Action (MoA)
1. Dual-Site Acetylcholinesterase Inhibition
Unlike simple competitive inhibitors, these derivatives act as dual-binding site inhibitors .
-
Mechanism : The molecule spans the narrow, 20 Å deep catalytic gorge of AChE.
-
CAS Interaction : The benzyl moiety penetrates deep into the gorge, engaging in
- stacking with Trp84 and Phe330 . -
PAS Interaction : The nicotinyl moiety (derived from nicotinaldehyde) anchors at the rim of the gorge, interacting with Trp279 and Tyr70 .
-
Therapeutic Gain : By occupying the PAS, these derivatives sterically hinder the AChE-induced aggregation of Amyloid-
(A ) peptides, a secondary neurotoxic mechanism distinct from hydrolysis inhibition.
2. MAO-B Inhibition & Neuroprotection
-
Selectivity : The shape complementarity of the benzylpiperazine scaffold favors the smaller, hydrophobic bipartite cavity of MAO-B over MAO-A.
-
Catalytic Inhibition : The compound blocks the approach of substrates (dopamine/phenylethylamine) to the FAD cofactor.
-
Reversibility : Kinetic studies typically reveal competitive, reversible inhibition , avoiding the "cheese effect" (hypertensive crisis) associated with irreversible MAO-A inhibitors.
Part 3: Experimental Protocols & Validation
Protocol A: Synthesis via Reductive Amination
To generate the core scaffold for testing.
-
Reactants : Dissolve 1-benzylpiperazine (1.0 eq) and nicotinaldehyde (1.1 eq) in dry Dichloromethane (DCM).
-
Catalysis : Add catalytic acetic acid (AcOH) and stir at Room Temperature (RT) for 2 hours to form the imine intermediate.
-
Reduction : Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Workup : Quench with saturated NaHCO
. Extract with DCM. Purify via flash column chromatography (EtOAc/Hexane). -
Validation :
H-NMR must show disappearance of the aldehyde proton ( 10.0 ppm) and appearance of the benzylic methylene singlet ( 3.5-3.8 ppm).
Protocol B: Ellman’s Assay for AChE Kinetics
Self-validating system to determine IC
-
Reagents :
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electrophorus electricus or Human recombinant AChE.
-
-
Procedure :
-
Incubate Enzyme + Inhibitor (Test Compound) in buffer for 20 min at 25°C.
-
Add DTNB and ATCh.
-
Measure Absorbance at 412 nm continuously for 5 min.
-
-
Data Analysis :
-
Plot % Inhibition vs. Log[Concentration].
-
Control : Use Donepezil as the positive reference standard.
-
Kinetic Validation : Construct Lineweaver-Burk plots. A dual-site inhibitor typically shows mixed-type inhibition (lines intersect in the second quadrant).
-
Protocol C: MAO-B Fluorometric Assay
-
System : Amplex Red / Horseradish Peroxidase (HRP) coupled assay.
-
Mechanism : MAO-B oxidizes p-tyramine
H O . HRP uses H O to oxidize Amplex Red Resorufin (fluorescent). -
Readout : Excitation 530 nm / Emission 590 nm.
-
Selectivity Check : Run parallel assays with MAO-A (clorgyline control) and MAO-B (selegiline control) to calculate the Selectivity Index (SI).
Part 4: Visualization of Mechanisms
Diagram 1: Dual-Target Signaling & Binding Logic
Caption: Dual-pathway intervention logic showing how specific structural moieties (Benzyl/Nicotinyl) map to distinct sub-sites on AChE and MAO-B to drive clinical efficacy.
Diagram 2: Experimental Validation Workflow
Caption: Sequential workflow for the synthesis, purification, and biological validation of benzylpiperazinyl derivatives.
Part 5: References
-
Synthesis and AChE Inhibition : Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. (2013). NIH.
-
MAO-B Inhibition Mechanism : Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024).[4][5][6] MDPI Molecules.
-
Dual Target Design : Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. (2025). MDPI.
-
Assay Protocol (Ellman) : A new and rapid colorimetric determination of acetylcholinesterase activity. (1961). Biochemical Pharmacology. (Standard Reference Protocol).
-
General Pharmacophore Insight : Benzylpiperazine - Pharmacodynamics and Mechanism. Wikipedia/Scientific Literature Aggregate.
Sources
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazinyl Nicotinaldehyde Scaffold: A Technical Guide to Structure-Activity Relationships
Executive Summary: The "Push-Pull" Lynchpin
In modern drug discovery, the piperazinyl nicotinaldehyde scaffold represents a privileged "lynchpin" architecture. It combines three distinct pharmacophoric elements into a compact, rigid core:
-
The Pyridine Core: A heteroaromatic spacer providing structural rigidity and hydrogen bond acceptance.
-
The Piperazine Moiety (C6): A solubilizing, basic "tail" that serves as a versatile handle for tuning lipophilicity (LogP) and target affinity.[1][2][3][4]
-
The Aldehyde "Warhead" (C3): An electrophilic center primed for divergent synthesis (reductive amination, condensation, olefination).
The structure-activity relationship (SAR) of this scaffold is defined by its electronic "push-pull" system . The electron-donating piperazine nitrogen at C6 conjugates with the electron-withdrawing formyl group at C3, creating a polarized molecular dipole. This guide analyzes how modulating this dipole and functionalizing the two "vectors" (N-terminus and C-terminus) drives potency across therapeutic targets, from kinase inhibitors to GPCR modulators.
Chemical Architecture & Electronic SAR
The biological activity of piperazinyl nicotinaldehydes is governed by the electronic interplay between the substituents.
The Electronic Dipole (Vector Analysis)
-
The "Push" (Donor): The N1-nitrogen of the piperazine ring acts as a resonance donor. Positioning this at C6 (para-like relative to C3) maximizes conjugation, stabilizing the molecule but reducing the electrophilicity of the aldehyde compared to a naked pyridine-3-carbaldehyde.
-
The "Pull" (Acceptor): The C3-formyl group withdraws electron density, increasing the acidity of the pyridine ring protons and influencing the pKa of the piperazine nitrogens.
SAR Rule #1: Disrupting the conjugation reduces metabolic stability. Analogs where the piperazine is moved to C5 (meta-like) lose the resonance stabilization, often resulting in faster oxidative metabolism of the pyridine ring.
Visualization: The SAR Map
The following diagram illustrates the functional vectors and electronic zones critical for SAR optimization.
Figure 1: Functional decomposition of the 6-(piperazin-1-yl)nicotinaldehyde scaffold showing the electronic flow and primary sites for derivatization.
Synthetic Access & Divergent Protocols
The utility of this SAR relies on the efficient synthesis of the core. The standard approach utilizes Nucleophilic Aromatic Substitution (SNAr), capitalizing on the electron-deficient nature of chloronicotinaldehydes.
Protocol: Synthesis of 6-(Piperazin-1-yl)nicotinaldehyde
Principle: The chlorine atom at C6 is activated for displacement by the electron-withdrawing aldehyde at C3.
Reagents:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Piperazine (3.0 eq - excess prevents bis-alkylation)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-chloronicotinaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Addition: Add K₂CO₃ (20 mmol) followed by piperazine (30 mmol).
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde spot will shift significantly to a lower Rf (more polar).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a yellow solid.
-
Purification: Filter the solid. If no precipitate forms, extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Ether.
Yield Expectation: 75-85% Key Characterization: 1H NMR will show the disappearance of the C6-Cl aromatic signal and the appearance of piperazine methylene protons at δ 3.5-3.8 ppm.
Divergent SAR Analysis
Once the core is established, SAR exploration bifurcates into two distinct pathways.
Vector A: The Aldehyde Transformation (Target Specificity)
The aldehyde is rarely the final drug; it is the gateway to the pharmacophore.
| Transformation | Product Class | SAR Implication | Primary Application |
| Reductive Amination | Benzylamines | Introduces flexibility; removes electrophilicity. | CNS Agents (5-HT/DA modulators) |
| Condensation | Hydrazones / Schiff Bases | Creates rigid -C=N- linkers; metal chelation capability. | Antimicrobial / Antifungal |
| Knoevenagel | Acrylonitriles / Vinyl Sulfones | Creates Michael acceptors (covalent binders). | Kinase Inhibitors (Cysteine targeting) |
| Oxidation | Nicotinic Acids | Increases polarity; H-bond donor. | Peptidomimetics |
Vector B: The Piperazine N4-Tail (ADME Optimization)
Modifications at the distal nitrogen (N4) primarily affect Pharmacokinetics (PK) and Binding Affinity .
-
N-Alkylation (Methyl/Ethyl): Increases basicity and brain penetration. Critical for CNS targets (e.g., 5-HT1A ligands).
-
N-Arylation (Phenyl/Heteroaryl): "Arylpiperazine" motif. Often targets GPCRs (Dopamine D2/D3). The electronic nature of the aryl ring fine-tunes the pKa of the piperazine N1, indirectly affecting the pyridine core.
-
N-Sulfonylation: Removes basicity; increases metabolic stability. Common in enzyme inhibitors to prevent rapid clearance.
Case Study: Antimicrobial Schiff Bases
A prominent application of this scaffold is in the generation of antimicrobial hydrazones. The nitrogen-rich core allows for DNA intercalation or metal ion chelation essential for bacterial survival.
Mechanism: The azomethine proton (-CH=N-) formed by condensing the aldehyde with a hydrazide acts as a pharmacophore. The piperazine moiety improves cell wall penetration in Gram-negative bacteria.
Experimental Workflow (Graphviz):
Figure 2: Synthetic workflow for generating antimicrobial libraries from the nicotinaldehyde core.
References
-
Vertex Pharmaceuticals. (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. National Institutes of Health. Link
-
Chaudhary, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Link
-
Amato, G. S., et al. (2018).[5] Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Bioorganic & Medicinal Chemistry. Link[5]
-
Mouithys-Mickalad, A., et al. (2002). Synthesis and Pharmacological Evaluation of 6-Piperidino- and 6-Piperazinoalkyl-2(3H)-benzothiazolones as Mixed Sigma/5-HT1A Ligands. Bioorganic & Medicinal Chemistry Letters. Link
-
ChemicalBook. (n.d.). 6-(piperazin-1-yl)nicotinaldehyde Product Entry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists | RTI [rti.org]
Methodological & Application
Reaction conditions for coupling benzylpiperazine with halonicotinaldehydes
An In-Depth Guide to the Synthesis of (Benzylpiperazinyl)nicotinaldehydes via Cross-Coupling Reactions
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of N-arylpiperazines, specifically the coupling of benzylpiperazine with halonicotinaldehydes, constitutes a critical transformation in modern drug discovery. The resulting (benzylpiperazinyl)nicotinaldehyde scaffold is a privileged structure found in a multitude of pharmacologically active agents. The piperazine moiety often improves physicochemical properties such as solubility and oral bioavailability, while the substituted nicotinadehyde component provides a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of the primary synthetic strategies, elucidates the underlying reaction mechanisms, and offers detailed protocols for researchers engaged in pharmaceutical development.
Part 1: Mechanistic Underpinnings of C-N Bond Formation
The formation of the C-N bond between benzylpiperazine and a halonicotinaldehyde can be achieved through several distinct mechanistic pathways. The optimal choice depends critically on the nature of the halogen and its position on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is most effective when the pyridine ring is "activated" by the electron-withdrawing aldehyde group and the halogen is highly electronegative (Fluorine > Chlorine).[1] The reaction proceeds via a two-step addition-elimination sequence.
-
Step 1: Nucleophilic Attack: The nucleophilic secondary amine of benzylpiperazine attacks the carbon atom bearing the halogen. This is typically the rate-determining step and requires the disruption of the ring's aromaticity.[2][3]
-
Step 2: Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring and is particularly well-stabilized when the halogen is at the 2- or 4-position, as the nitrogen atom of the pyridine ring can directly bear the negative charge in one of the resonance forms.[2][3][4]
-
Step 3: Elimination & Re-aromatization: The aromaticity is restored by the expulsion of the halide ion, which acts as the leaving group. Due to the high electronegativity of fluorine, it stabilizes the transition state of the initial attack, making fluoropyridines significantly more reactive than their chloro- or bromo- counterparts in SNAr reactions.[1][5]
Caption: The SNAr mechanism for coupling benzylpiperazine with a fluoronicotinaldehyde.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive halonicotinaldehydes (e.g., those containing chlorine, bromine, or iodine), transition-metal-catalyzed methods are indispensable. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7][8] The generally accepted catalytic cycle involves three key stages.[9][10][11]
-
Oxidative Addition: A low-valent Pd(0) complex, typically stabilized by bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), inserts into the aryl-halide bond of the halonicotinaldehyde.[12] This forms a Pd(II) intermediate. The reactivity order for this step is generally I > Br > OTf > Cl.[10]
-
Amine Coordination & Deprotonation: Benzylpiperazine coordinates to the Pd(II) center, and a base (e.g., NaOtBu, K₃PO₄) removes a proton from the piperazine nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Copper-Catalyzed (Ullmann) Coupling
As an alternative, particularly for aryl iodides, copper-catalyzed N-arylation (Ullmann condensation) can be employed.[13] These reactions often require ligands such as 1,10-phenanthroline or ethylene glycol to stabilize the copper catalyst and proceed at elevated temperatures.[14][15] While historically requiring harsh conditions, modern protocols have made this a viable and often complementary approach to palladium catalysis.
Part 2: Key Parameters and Reaction Optimization
The success of the coupling reaction hinges on the careful selection of several key parameters.
| Parameter | SNAr Reactions | Buchwald-Hartwig Reactions | Rationale & Causality |
| Halogen | F >> Cl > Br > I | I > Br > Cl | For SNAr, high electronegativity of F activates the ring for nucleophilic attack. For Buchwald-Hartwig, the weaker C-I and C-Br bonds facilitate the rate-limiting oxidative addition step.[1][10] |
| Position | 2- or 4- > 3- | 2-, 3-, or 4- | SNAr is strongly favored at positions ortho or para to the ring nitrogen, which can stabilize the anionic intermediate.[2][3] Buchwald-Hartwig is less sensitive to position. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | NaOtBu, K₃PO₄, Cs₂CO₃ | In SNAr, a moderate base is sufficient to quench the H-X formed. In Buchwald-Hartwig, a stronger, non-nucleophilic base is required to deprotonate the amine-Pd complex without competing with the nucleophile. |
| Solvent | Polar Aprotic (DMF, DMSO) | Aprotic (Toluene, Dioxane) | Polar aprotic solvents stabilize the charged Meisenheimer complex in SNAr.[16] Less polar solvents are preferred for Buchwald-Hartwig to maintain catalyst stability and solubility.[6] |
| Temperature | 80 - 150 °C | 80 - 120 °C | Higher temperatures are often needed to overcome the activation energy, especially for less reactive halides. Microwave irradiation can significantly shorten reaction times.[17][18] |
| Catalyst/Ligand | None | Pd₂(dba)₃, Pd(OAc)₂ with bulky phosphine ligands (XPhos, SPhos, etc.) | A catalyst is not required for SNAr. In Buchwald-Hartwig, the ligand is crucial for stabilizing the Pd(0) species and promoting reductive elimination.[12] |
Part 3: Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. All solvents should be anhydrous unless otherwise specified.
Protocol 1: SNAr Coupling of Benzylpiperazine with 2-Fluoro-3-nicotinaldehyde
This protocol is optimized for activated fluoro- or chloro-pyridines.
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- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. flore.unifi.it [flore.unifi.it]
- 14. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 15. Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides [organic-chemistry.org]
- 16. Lab Reporter [fishersci.co.uk]
- 17. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iris.unito.it [iris.unito.it]
Using 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde as a building block in organic synthesis
Abstract & Introduction
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde (CAS: Variable/Custom) represents a privileged "bifunctional" scaffold in modern drug discovery. Merging the pharmacokinetic benefits of the benzylpiperazine moiety—known for its high affinity to CNS targets (dopamine/serotonin receptors)—with the versatile reactivity of a 3-formyl pyridine (nicotinaldehyde), this building block offers a strategic entry point for fragment-based drug design (FBDD).
This guide details the utility of this compound as a linchpin intermediate. Unlike simple benzaldehydes, the pyridine core introduces hydrogen-bond acceptor capability, while the basic piperazine tail modulates lipophilicity (LogD) and solubility.
Key Applications:
-
Divergent Library Synthesis: Rapid generation of secondary/tertiary amines via reductive amination.[1]
-
Heterocycle Construction: Precursor for 2-substituted imidazoles, thiazoles, and oxazoles.
-
Kinase & GPCR Ligands: The benzylpiperazine motif mimics key pharmacophores found in antipsychotics and kinase inhibitors.
Chemical Profile & Handling
| Property | Description |
| Chemical Name | 5-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde |
| Molecular Formula | C₁₇H₁₉N₃O |
| Molecular Weight | 281.36 g/mol |
| Appearance | Typically yellow to orange solid (conjugated push-pull system) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH. Sparingly soluble in water/hexanes. |
| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon air exposure. |
| Handling Precaution | The piperazine nitrogen is basic; avoid strong acidic conditions during workup unless salt formation is desired. |
Synthetic Utility: Divergent Workflows
The aldehyde functionality at the C3 position is the primary "warhead" for chemical elaboration, while the C5-piperazine acts as the "anchor" for biological activity.
Visualization: The Divergent Synthesis Map
The following diagram illustrates the primary reaction pathways accessible from this core scaffold.
Figure 1: Strategic elaboration pathways. The aldehyde serves as a versatile electrophile for C-N, C-C, and heterocycle bond formation.
Detailed Protocols
Protocol A: Reductive Amination (Library Generation)
Objective: Synthesis of secondary amines (benzylamines) for SAR exploration. Rationale: Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ or NaCNBH₃ because it allows for "one-pot" processing without pre-forming the imine, minimizes over-reduction to alcohols, and avoids toxic cyanide byproducts [1].
Materials:
-
Substrate: 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde (1.0 eq)
-
Amine Partner: Primary or Secondary Amine (1.1 – 1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for catalyzing imine formation.
Step-by-Step Procedure:
-
Imine Formation (In Situ):
-
In a dry vial, dissolve the Aldehyde (0.5 mmol) in DCE (3 mL).
-
Add the Amine (0.55 mmol) followed by Acetic Acid (0.5 mmol).
-
Note: If using an amine salt (e.g., HCl salt), add 1.0 eq of TEA to free the base.
-
Stir at Room Temperature (RT) for 30–60 minutes. (Monitor by TLC/LCMS for disappearance of aldehyde if possible, though equilibrium often favors aldehyde until reduction).
-
-
Reduction:
-
Add STAB (0.75 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (3 mL). Stir for 15 mins to decompose borate complexes.
-
Extract with DCM (3 x 5 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude is often clean enough for screening. For high purity, use Flash Chromatography (DCM:MeOH:NH₄OH gradient).
-
Mechanism & Logic Flow:
Figure 2: Mechanistic pathway of STAB-mediated reductive amination.
Protocol B: Knoevenagel Condensation
Objective: Synthesis of α,β-unsaturated systems (e.g., acrylonitriles or acrylates) for covalent inhibitor design (Michael Acceptors).
Materials:
-
Substrate: Aldehyde (1.0 eq)[2]
-
Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) or β-Alanine (0.2 eq)
-
Solvent: Ethanol (EtOH)[3]
Procedure:
-
Dissolve the Aldehyde (0.5 mmol) and Active Methylene (0.55 mmol) in EtOH (2 mL).
-
Add Piperidine (catalytic drop).
-
Heat to reflux (70–80°C) for 2–4 hours.
-
Workup: Upon cooling, the product often precipitates. Filter and wash with cold EtOH. If no precipitate, concentrate and purify via silica gel chromatography (Hex/EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Reductive Amination) | Incomplete imine formation. | Increase AcOH to 2.0 eq or add molecular sieves (4Å) to sequester water. |
| Over-alkylation | Primary amine reacting twice. | Use excess amine (2-3 eq) or switch to secondary amines. |
| Poor Solubility | Zwitterionic nature or aggregation. | Use 10% MeOH in DCM or switch to DMF as solvent. |
| Aldehyde Degradation | Oxidation to Nicotinic Acid. | Check starting material by ¹H NMR (CHO peak ~10 ppm). repurify if acid content >10%. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Context for Piperazine/Pyridine scaffolds).
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 5-(4-benzylpiperazin-1-yl)nicotinaldehyde and reagents.
Sources
Troubleshooting & Optimization
Minimizing side reactions during 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde preparation
Technical Support Center: 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Overview of the Primary Synthetic Route
The most common and direct method for preparing 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the coupling of an activated pyridine ring, typically 5-halo-nicotinaldehyde (where the halogen is -Cl or -Br), with 1-benzylpiperazine. The electron-deficient nature of the pyridine ring, particularly at positions 2 and 4 (ortho and para to the nitrogen), facilitates nucleophilic attack.[1][2] The aldehyde group at the 3-position and the halogen at the 5-position further activate the ring for substitution.
The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Core Reaction Pathway
Caption: General SNAr pathway for synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction shows low conversion, with significant amounts of unreacted 5-chloronicotinaldehyde remaining. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue stemming from several potential factors.
-
Cause A: Insufficient Reaction Temperature or Time. SNAr reactions on electron-deficient rings like pyridine are often kinetically slow and require thermal energy to overcome the activation barrier.[3]
-
Solution: Ensure your reaction is heated appropriately. For a solvent like DMF or DMSO, temperatures between 100-120 °C are common. Monitor the reaction progress using TLC or LC-MS every few hours. If the reaction stalls, consider extending the reaction time (e.g., from 8 hours to 16-24 hours) before increasing the temperature, as higher temperatures can promote side reactions.
-
-
Cause B: Ineffective Base. The base is critical for scavenging the HCl generated. If the base is too weak, insoluble, or sterically hindered, the resulting acidification of the medium can protonate the benzylpiperazine nucleophile, rendering it inactive.
-
Solution: Switch to a more effective base. While K2CO3 is common, stronger inorganic bases like Cs2CO3 can significantly accelerate the reaction.[4] Ensure the base is finely powdered to maximize surface area. The choice of base can be critical; for some heteroaromatic substitutions, a specific base system (e.g., CsOAc:K3PO4) can dramatically improve yields.[5]
-
-
Cause C: Low Quality or Wet Reagents/Solvent. Water in the reaction mixture can compete with the piperazine as a nucleophile (leading to 5-hydroxynicotinaldehyde) and can also affect solvent polarity and base efficacy.
-
Solution: Use anhydrous solvents and ensure your 1-benzylpiperazine is dry. If the benzylpiperazine is a hydrochloride salt, it must be neutralized to the free base before use or an additional equivalent of base must be added.
-
Troubleshooting Flowchart for Low Conversion
Caption: Step-by-step troubleshooting for low reaction conversion.
Question 2: My LC-MS analysis shows a significant impurity with a mass corresponding to the di-substituted product [Bis(5-formylpyridin-3-yl)benzylpiperazine]. How can I prevent this?
Answer: This side reaction, while less common, can occur if a second molecule of 5-chloronicotinaldehyde reacts with the secondary amine of the desired product. This is more likely if there is a large excess of the halo-pyridine starting material.
-
Cause: Incorrect Stoichiometry or Slow Addition. Using a significant excess of 5-chloronicotinaldehyde drives the formation of the di-substituted product.
-
Solution 1: Control Stoichiometry. Use a slight excess of 1-benzylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to the 5-chloronicotinaldehyde. This ensures the halo-pyridine is the limiting reagent, minimizing its availability to react with the product.
-
Solution 2: Slow Addition. If the issue persists, consider adding the 5-chloronicotinaldehyde solution slowly to a heated solution of the benzylpiperazine and base. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-substitution.
-
Question 3: I am observing the formation of a side product where the aldehyde is reduced to an alcohol or oxidized to a carboxylic acid. What causes this and how can it be avoided?
Answer: The aldehyde functional group is sensitive and can undergo side reactions under certain conditions.
-
Cause A: Aldehyde Reduction (Cannizzaro-type reaction). Under strongly basic conditions and high temperatures, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Solution: Avoid overly harsh bases like NaOH or KOH if possible. Stick to carbonate bases (K2CO3, Cs2CO3) which are generally not strong enough to promote this reaction under anhydrous conditions. Ensure the reaction temperature does not exceed what is necessary for the SNAr reaction.
-
-
Cause B: Aldehyde Oxidation. If the reaction is exposed to air for prolonged periods at high temperatures, aerial oxidation to the corresponding carboxylic acid can occur.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While not always strictly necessary, it is good practice for long, heated reactions involving sensitive functional groups.
-
Frequently Asked Questions (FAQs)
Q: Which halogen on the nicotinaldehyde is better, -Cl or -Br? A: In SNAr reactions, the reactivity order is typically F > Cl > Br > I.[3][6][7] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, 5-chloronicotinaldehyde is generally preferred over the bromo analogue for its higher reactivity and lower cost.
Q: What are the best analytical methods to monitor this reaction? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
LC-MS: Offers quantitative data on conversion rates and crucially, allows for the identification of impurities and side products by their mass-to-charge ratio, which is essential for effective troubleshooting.
Q: What are the key parameters for purifying the final product? A: Purification is typically achieved by column chromatography on silica gel.[8]
-
Solvent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is effective.
-
Key Challenge: The product contains two basic nitrogen atoms, which can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (~1%), can be added to the mobile phase.
-
Post-Purification: After chromatography, the product is often isolated as a free base. If a salt form is required (e.g., for improved stability or solubility), it can be treated with an appropriate acid (e.g., HCl in ether) to precipitate the corresponding salt.
Detailed Experimental Protocol (Optimized)
This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent quality.
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-chloronicotinaldehyde (1.0 eq.), 1-benzylpiperazine (1.1 eq.), and finely powdered potassium carbonate (K2CO3, 2.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.5 M.
-
-
Reaction Execution:
-
Purge the flask with nitrogen for 5-10 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress every 2-4 hours using TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The product typically elutes at 30-50% ethyl acetate in hexane.
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using 1H NMR, 13C NMR, and Mass Spectrometry.
-
Data Summary Table
The choice of base and solvent can significantly impact reaction outcomes. The following table provides a comparative summary based on typical results.
| Base | Solvent | Typical Temp. (°C) | Typical Time (h) | Relative Yield & Purity |
| K2CO3 | DMF | 110-120 | 12-24 | Good yield, moderate reaction time. Cost-effective. |
| Cs2CO3 | DMF/Dioxane | 100-110 | 6-12 | Excellent yield, faster reaction. Higher cost.[4] |
| NaH | THF/DMF | 60-80 | 8-16 | Effective, but requires stricter anhydrous conditions and careful handling. |
| Et3N (Triethylamine) | MeCN | 80 (Reflux) | >24 | Generally poor conversion; often too weak for this SNAr. |
References
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved February 20, 2026, from [Link]
-
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. Retrieved February 20, 2026, from [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Retrieved February 20, 2026, from [Link]
-
O'Keefe, D. F., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved February 20, 2026, from [Link]
-
SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 20, 2026, from [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]
-
RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 20, 2026, from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved February 20, 2026, from [Link]
-
Sanna, M. A., et al. (n.d.). Synthesis and biological activities of nicotinaldehyde based azlactones. Retrieved February 20, 2026, from [Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. upcommons.upc.edu [upcommons.upc.edu]
Technical Support Center: Overcoming Steric Hindrance in 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde Derivatization
Welcome to the technical support center for the derivatization of 5-(4-benzylpiperazin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sterically challenging molecule. Here, we address common experimental hurdles and provide in-depth troubleshooting strategies to ensure the success of your synthetic transformations.
Understanding the Challenge: The Nature of Steric Hindrance
The core of the issue lies in the structure of 5-(4-benzylpiperazin-1-yl)nicotinaldehyde. The bulky benzylpiperazine group at the 5-position of the pyridine ring significantly obstructs the approach of nucleophiles to the aldehyde at the 3-position. This steric congestion can lead to sluggish reactions, low yields, or complete reaction failure. This guide will walk you through proven methods to circumvent these steric barriers in several key derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of 5-(4-benzylpiperazin-1-yl)nicotinaldehyde is sluggish and gives low yields. What can I do?
A1: This is a common issue due to steric hindrance around the aldehyde. For direct reductive amination, consider using a less bulky reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for a wide variety of substrates, including aromatic aldehydes.[1] An indirect, or two-step, approach can also be beneficial. First, form the imine intermediate, which can be facilitated by removing water, and then reduce it with a reagent like sodium borohydride.[1]
Q2: I am attempting a Wittig reaction to form an alkene, but the reaction is not proceeding. Why might this be?
A2: Sterically hindered aldehydes can be challenging for Wittig reactions, especially with stabilized ylides.[2][3] Unstabilized ylides, such as methylenetriphenylphosphorane (Ph3P=CH2), are generally more reactive and can be effective even with hindered ketones.[4][5] If you are using a stabilized ylide and observing poor reactivity, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which often gives better yields with sterically hindered aldehydes.[2][6]
Q3: Is the Knoevenagel condensation a viable option for derivatizing this aldehyde?
A3: Yes, the Knoevenagel condensation can be successful, but reaction conditions are critical. Aldehydes are generally more reactive than ketones in this reaction due to less steric hindrance.[7] The choice of catalyst and solvent can significantly impact the outcome. While traditional methods often employ basic catalysts, recent developments have shown that catalyst-free reactions in aqueous media can be highly effective, even for sterically hindered aldehydes.[8]
Q4: How can I confirm the structure of my derivatized products?
A4: A combination of spectroscopic techniques is essential. 1H and 13C NMR spectroscopy will provide detailed information about the chemical environment of the atoms in your molecule.[9] Mass spectrometry (MS) is crucial for determining the molecular weight and can offer structural insights through fragmentation patterns.[9]
Troubleshooting Guides
Problem 1: Failed or Low-Yield Reductive Amination
Symptoms:
-
Low conversion of the starting aldehyde.
-
Presence of side products, such as the alcohol from aldehyde reduction.
-
Incomplete reaction even after extended reaction times.
Root Cause Analysis: The bulky benzylpiperazine moiety hinders the formation of the iminium ion intermediate, which is a critical step in the reaction mechanism.[10][11] Standard reducing agents may preferentially reduce the aldehyde before the amination can occur.
Solutions and Protocols:
1. Optimize the Reducing Agent:
-
Switch to Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent for iminium ions compared to sodium borohydride or sodium cyanoborohydride. It is particularly effective for direct reductive aminations.[1]
-
Consider a Metal-Free System: A transfer hydrogenation using Hantzsch ester with a thiourea catalyst can be a mild and efficient method for synthesizing sterically hindered tertiary amines.[12]
2. Implement a Two-Step (Indirect) Procedure:
-
Step 1: Imine Formation: Drive the equilibrium towards the imine by removing water. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like magnesium sulfate.
-
Step 2: Reduction: Once the imine is formed, reduce it with a suitable agent like sodium borohydride. This stepwise approach can be more effective than a one-pot reaction for hindered substrates.[1]
Experimental Protocol: Indirect Reductive Amination
-
Dissolve 5-(4-benzylpiperazin-1-yl)nicotinaldehyde (1 eq.) and the primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., toluene or methanol).
-
Add a dehydrating agent (e.g., anhydrous MgSO4 or molecular sieves) and stir at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS until the aldehyde is consumed.
-
Filter off the dehydrating agent.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
Troubleshooting Flowchart for Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Problem 2: Unsuccessful Wittig or Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms:
-
Recovery of unreacted aldehyde.
-
Formation of triphenylphosphine oxide without the desired alkene product.
-
Low yields of the target alkene.
Root Cause Analysis: The steric bulk around the aldehyde can prevent the formation of the crucial oxaphosphetane intermediate in the Wittig reaction.[2][3] Stabilized ylides are less reactive and more susceptible to steric hindrance.[3]
Solutions and Protocols:
1. Utilize a More Reactive Ylide:
-
For the Wittig reaction, switch to an unstabilized ylide (e.g., prepared from an alkyltriphenylphosphonium salt and a strong base like n-butyllithium). These are more nucleophilic and can overcome steric barriers more effectively.[5]
2. Employ the Horner-Wadsworth-Emmons (HWE) Reaction:
-
The HWE reaction, which uses a phosphonate carbanion, is often superior for sterically hindered aldehydes and typically favors the formation of the (E)-alkene.[2][6]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the phosphonate carbanion.
-
Stir for 30 minutes, then slowly add a solution of 5-(4-benzylpiperazin-1-yl)nicotinaldehyde (1 eq.) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
Comparative Data for Olefination Reactions
| Reaction | Reagent | Typical Yield with Hindered Aldehydes | Stereoselectivity |
| Wittig | Stabilized Ylide | Low to Moderate | (E)-selective |
| Wittig | Unstabilized Ylide | Moderate to High | (Z)-selective |
| HWE | Phosphonate Ester | High | (E)-selective |
Problem 3: Challenges in Knoevenagel Condensation
Symptoms:
-
Slow reaction rate.
-
Low product yield.
-
Formation of side products from self-condensation of the active methylene compound.
Root Cause Analysis: The steric hindrance of the aldehyde can slow down the initial nucleophilic attack by the carbanion generated from the active methylene compound. The choice of catalyst and reaction conditions is crucial to promote the desired condensation.[7]
Solutions and Protocols:
1. Catalyst and Solvent Optimization:
-
Amine Catalysis: Weak bases like piperidine or pyridine are classic catalysts for the Knoevenagel condensation.[7][13]
-
Lewis Acid Catalysis: In some cases, a Lewis acid such as TiCl4 in combination with a tertiary amine can enhance the electrophilicity of the aldehyde and promote the reaction.[7]
-
Catalyst-Free Aqueous Conditions: A green and often highly effective approach is to perform the reaction in water without any added catalyst. Water can act as a Brønsted base to facilitate the reaction.[8]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water
-
In a round-bottom flask, suspend 5-(4-benzylpiperazin-1-yl)nicotinaldehyde (1 eq.) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq.) in water.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Filter the solid product and wash with water.
Reaction Mechanism Visualization
Caption: Simplified mechanism of the Knoevenagel condensation.
References
- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025). Vertex AI Search.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry.
- Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. (2019). Journal of the American Chemical Society.
- Wittig reaction. (n.d.). Wikipedia.
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC.
- Wittig Reaction. (2023). Chemistry LibreTexts.
- Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. (2021).
- 20.4. The Wittig reaction. (n.d.). Organic Chemistry II - Lumen Learning.
- Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. (n.d.). Benchchem.
- Wittig reaction. (2020). Wikipedia.
- Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025). JoVE.
- Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026).
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis.
- NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)
- N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliph
- Myers Chem 115. (n.d.). Harvard University.
- Practical catalytic method for synthesis of sterically hindered anilines. (n.d.). RSC Publishing.
- Knoevenagel Condens
- Reductive amin
- Sustainable and green approaches for Knoevenagel condensation. (2026).
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
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- 7. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
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- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Nicotinaldehyde-Piperazine Coupling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the reductive amination of nicotinaldehyde with piperazine. Our focus is on the critical parameter of reaction temperature and its impact on yield, purity, and reaction time. This document is designed to be a practical resource for troubleshooting common issues and optimizing your experimental protocol.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the nicotinaldehyde-piperazine coupling reaction.
Q1: What is a good starting temperature for the reductive amination of nicotinaldehyde and piperazine?
A reasonable starting point for this reaction is typically in the range of room temperature (20-25 °C) to a slightly elevated temperature of around 40-50 °C.[1][2] Many reductive amination reactions proceed efficiently under mild conditions. However, the optimal temperature will depend on the specific reducing agent and solvent system employed.
Q2: My reaction is very slow at room temperature. Should I increase the temperature?
Yes, if the reaction rate is low, a moderate increase in temperature can be beneficial. The formation of the iminium ion intermediate is often the rate-limiting step, and applying heat can accelerate this process.[2] We recommend a stepwise increase in temperature, for example, to 40 °C, then 60 °C, while monitoring the reaction progress. However, be aware that excessive heat can lead to side reactions.
Q3: I am observing significant byproduct formation. Could the reaction temperature be the cause?
It is highly likely. High temperatures can promote several side reactions. For instance, with some reducing agents, elevated temperatures can lead to the reduction of the aldehyde starting material to the corresponding alcohol (3-pyridinemethanol).[3] Additionally, prolonged heating can lead to the degradation of piperazine, especially at temperatures exceeding 150 °C.[4][5][6][7] If you are observing byproducts, we recommend reducing the reaction temperature or exploring a more selective reducing agent.
Q4: How can I monitor the progress of the reaction to determine the optimal temperature?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. You should track the consumption of the starting materials (nicotinaldehyde and piperazine) and the formation of the desired product, 1-(pyridin-3-ylmethyl)piperazine.[8] This will allow you to determine the point at which the reaction has gone to completion and to identify the formation of any byproducts.
Q5: What are the most common reducing agents for this type of reaction, and how does temperature affect their performance?
Common reducing agents for reductive amination include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd/C).
-
Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and can be used at room temperature. It is less likely to reduce the starting aldehyde.
-
Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. It generally works well at room temperature or slightly elevated temperatures.
-
Catalytic hydrogenation can be very effective, but the reaction conditions, including temperature and pressure, need to be carefully optimized to avoid over-reduction or side reactions.[1] Temperatures for catalytic hydrogenation can range from ambient to 80 °C or higher.[9]
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to resolving common problems encountered during the optimization of the reaction temperature.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the temperature in 10-20 °C increments and monitor the reaction progress by TLC or LC-MS. Consider a temperature range of 25-80 °C.[9] |
| Inefficient imine formation. | Ensure anhydrous conditions, as water can inhibit the formation of the iminium intermediate. The addition of a catalytic amount of a mild acid (e.g., acetic acid) can also promote imine formation. | |
| Formation of Side Products | Reaction temperature is too high. | Reduce the reaction temperature. If byproducts persist, consider a milder reducing agent such as sodium triacetoxyborohydride. |
| Decomposition of reactants or products. | Piperazine can degrade at high temperatures.[4][5][6][7] Avoid prolonged reaction times at elevated temperatures. | |
| Incomplete Reaction | Insufficient reaction time at the chosen temperature. | Extend the reaction time and continue to monitor for the complete consumption of starting materials. |
| Equilibrium has been reached. | If the reaction stalls, consider removing water from the reaction mixture, for example, by using molecular sieves, to drive the equilibrium towards product formation. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determining the optimal reaction temperature for the reductive amination of nicotinaldehyde with piperazine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Nicotinaldehyde
-
Piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled oil bath or heating mantle
-
TLC plates and developing chamber
-
LC-MS for in-process control (recommended)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reactions in separate round-bottom flasks. A typical setup would be to test temperatures of 25 °C (room temperature), 40 °C, 60 °C, and 80 °C.
-
Reactant Charging:
-
To each flask, add nicotinaldehyde (1.0 eq).
-
Add piperazine (1.1 eq) to each flask.
-
Add the anhydrous solvent (DCM or DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
-
Equilibration: Stir the mixtures at their respective target temperatures for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to each flask. Be cautious as the reaction may be exothermic.
-
Reaction Monitoring:
-
At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture.
-
Analyze the aliquots by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
-
Data Collection and Analysis: Record the conversion and the presence of any impurities at each time point for each temperature.
-
Work-up and Isolation: Once a reaction is deemed complete (by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude product.
-
Purity and Yield Determination: Analyze the crude product from each reaction to determine the yield and purity. This will allow for a direct comparison of the effectiveness of each reaction temperature.
Data Summary Table:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity (%) | Observations (e.g., side products) |
| 25 | 1 | |||
| 2 | ||||
| ... | ||||
| 40 | 1 | |||
| 2 | ||||
| ... | ||||
| 60 | 1 | |||
| 2 | ||||
| ... | ||||
| 80 | 1 | |||
| 2 | ||||
| ... |
Visualizing the Workflow
Experimental Workflow for Temperature Optimization
Caption: A flowchart illustrating the key steps in the experimental workflow for optimizing the reaction temperature.
Troubleshooting Logic for Temperature Optimization
Caption: A decision tree for troubleshooting common temperature-related issues during the coupling reaction.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. [Link]
-
Reductive amination with different catalysts at various temperatures. (n.d.). ResearchGate. [Link]
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2009).
- Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions. (2006).
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
- Process for the production of pyridine aldehydes. (1966).
-
Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. (2010). Journal of Organic Chemistry. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]
- Reductive amination of aldehydes. (2002).
- Method for the preparation of piperazine and substituted piperazines. (1972).
-
1-Pyridin-3-ylmethyl-piperazine. (n.d.). Chem-Impex. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
-
Thermal degradation of piperazine and its structural analogs. (2011). ResearchGate. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2011). ResearchGate. [Link]
-
Thermal Degradation of Piperazine and Its Structur. (n.d.). Scribd. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a compound's structure through its fragmentation patterns. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde, a molecule of interest due to its composite structure incorporating a benzylpiperazine and a nicotinaldehyde moiety.
This document is structured to provide a holistic understanding, moving from the theoretical underpinnings of fragmentation to practical experimental considerations. We will dissect the probable fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide a detailed experimental protocol for acquiring a high-quality mass spectrum.
The Structural Rationale Behind Fragmentation: A Predictive Analysis
The fragmentation of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde under mass spectrometric conditions, particularly with techniques like Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), is dictated by the inherent chemical functionalities of the molecule. The presence of a basic piperazine nitrogen, an aromatic pyridine ring, a benzyl group, and an aldehyde function creates a rich tapestry of potential fragmentation pathways.
The most probable sites for protonation during ESI are the nitrogen atoms of the piperazine ring, given their higher basicity compared to the pyridine nitrogen and the aldehyde oxygen. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) will likely initiate fragmentation events centered around these charged sites.
The fragmentation of benzylpiperazine derivatives is well-documented, often characterized by the facile cleavage of the benzylic C-N bond to produce the highly stable tropylium ion at m/z 91.[1][2] Concurrently, the piperazine ring itself is susceptible to cleavage, leading to characteristic fragment ions.[1][3] For aromatic aldehydes, common fragmentation includes the loss of a hydrogen radical to form a stable acylium ion, or the loss of the entire formyl group.[4][5][6]
Based on these principles, we can predict the key fragmentation pathways for 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde.
Proposed Fragmentation Pathways
Caption: Proposed fragmentation pathways for protonated 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a multi-faceted analytical approach often provides the most comprehensive characterization of a novel compound. Here, we compare mass spectrometry with other relevant techniques for the analysis of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde.
| Analytical Technique | Strengths | Weaknesses | Application for 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde |
| Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity; provides molecular weight and structural information through fragmentation.[7] | Isomeric differentiation can be challenging without chromatographic separation; ionization efficiency can vary. | Ideal for identification and quantification in complex matrices, and for detailed structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure determination. | Lower sensitivity compared to MS; requires larger sample amounts and longer acquisition times. | Essential for the definitive structural elucidation and for distinguishing between isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent chromatographic separation for volatile and thermally stable compounds; extensive spectral libraries available for EI.[3] | Requires derivatization for non-volatile or thermally labile compounds like the target molecule.[3] | Less suitable for the direct analysis of this compound due to its probable low volatility. Derivatization would be necessary. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule.[8] | Provides limited information on the overall molecular structure and connectivity. | Useful for confirming the presence of key functional groups like the aldehyde (C=O stretch) and aromatic rings. |
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
The following protocol outlines a robust method for obtaining a detailed mass spectrum of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point for method development.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode is recommended due to the presence of basic nitrogen atoms.[1]
-
MS Scan Mode:
-
Full Scan (MS1): Acquire a full scan from m/z 100-500 to determine the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Perform a product ion scan of the precursor ion corresponding to [M+H]⁺.
-
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A stepped collision energy approach can be beneficial.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 120-150 °C).
-
Desolvation Gas Flow and Temperature: Optimize to ensure efficient desolvation of the ESI droplets.
Caption: Experimental workflow for LC-MS/MS analysis.
Predicted Fragmentation Data Summary
Based on the analysis of the chemical structure and known fragmentation patterns of related compounds, the following table summarizes the expected key fragment ions for 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde.
| m/z (Predicted) | Proposed Fragment | Origin |
| [M+H]⁺ | Protonated Molecule | - |
| 91 | Tropylium ion | Cleavage of the benzylic C-N bond |
| [M - C₇H₇]⁺ | Piperazinyl-nicotinaldehyde cation | Loss of the benzyl group |
| [M - H]⁺ | Acylium ion | Loss of a hydrogen radical from the aldehyde |
| [M - CHO]⁺ | Cation after loss of the formyl group | Loss of the formyl radical from the aldehyde |
| Various | Piperazine ring fragments | Cleavage of the C-N bonds within the piperazine ring[1] |
Conclusion
The mass spectrometric analysis of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is predicted to yield a rich fragmentation pattern, providing significant structural information. The characteristic formation of the tropylium ion at m/z 91 will be a strong indicator of the benzylpiperazine moiety. Further fragmentation of the piperazine ring and the nicotinaldehyde portion of the molecule will allow for a comprehensive structural confirmation. By employing a systematic LC-MS/MS approach as outlined in this guide, researchers can confidently identify and characterize this compound, facilitating its further development and application. The integration of data from complementary techniques such as NMR will ultimately provide the most complete structural picture.
References
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ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. Link
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BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem, 2025. Link
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Kubica, P., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 2021, 26(24), 7583. Link
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DeRuiter, J., et al. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Journal of Analytical Toxicology, 2004, 28(3), 173-181. Link
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DeRuiter, J., et al. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Analytical Toxicology, 2012, 36(4), 249-256. Link
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Kubica, P., et al. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate, 2021. Link
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El-Kosasy, A. M., et al. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate, 2011. Link
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BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem, 2025. Link
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Qu, L. B., et al. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals, 2006. Link
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Kanthi, D., et al. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 2007, 21(15), 2465-2476. Link
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Vreeken, R. J., et al. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 2018, 53(11), 1075-1095. Link
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Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable, 2023. Link
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Wilde, M. J., et al. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 2021, 328, 111002. Link
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ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate, 2017. Link
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Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 2016, 33(3), 432-455. Link
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Metair. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metair, 2023. Link
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TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. TutorChase. Link
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PubChem. 2-(4-benzyl-1-piperazinyl)-3-{(z)-[4-oxo-3-(2-phenylethyl). PubChem. Link
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A Comparative Guide to the Elemental Analysis of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde for Purity Validation
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical research and development, the rigorous confirmation of a compound's identity and purity is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, technical comparison of elemental analysis for the validation of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the theoretical basis, present a detailed experimental protocol, and objectively compare its performance with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Drug Discovery
The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can significantly impact its safety, efficacy, and stability.[1][2] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[2][3] For a molecule like 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde, which contains multiple reactive sites, the potential for side reactions underscores the need for robust analytical validation.
Elemental Analysis: A Fundamental Purity Assessment
Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[4] The method relies on the complete combustion of a sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[4] By comparing the experimentally determined mass percentages of each element to the theoretically calculated values based on the compound's molecular formula, a direct assessment of purity can be made.[5]
Theoretical Elemental Composition of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde
The first step in the validation process is to calculate the theoretical elemental composition of the target molecule.
Molecular Formula: C₁₇H₁₉N₃O
Molecular Weight: 281.36 g/mol
To calculate the theoretical percentage of each element, we use the following formula:
Percentage of Element = ((Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound) × 100
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 17 | 12.01 | 204.17 | 72.56 |
| Hydrogen (H) | 19 | 1.01 | 19.19 | 6.82 |
| Nitrogen (N) | 3 | 14.01 | 42.03 | 14.94 |
| Oxygen (O) | 1 | 16.00 | 16.00 | 5.69 |
| Total | 281.39 | 100.00 |
An experimentally determined elemental composition that deviates by no more than ±0.4% from these theoretical values is widely accepted within the pharmaceutical industry and by scientific journals as evidence of high purity.[5]
Experimental Protocol for Elemental Analysis
The following is a detailed, step-by-step methodology for the elemental analysis of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde.
I. Sample Preparation
-
Drying: Ensure the sample is completely dry and free of residual solvents, as their presence will significantly affect the results.[5] This can be achieved by drying the sample under high vacuum for several hours.
-
Homogenization: If the sample is crystalline, gently grind it into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the small portion of the sample taken for analysis is representative of the entire batch.[4]
-
Weighing: Accurately weigh 1-3 mg of the dried, homogenized sample into a tin capsule using a calibrated microbalance. The precise weight is critical for accurate calculations.[4]
II. Instrumentation and Analysis
The analysis is performed using a CHNS elemental analyzer.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector responses.
-
Blank Analysis: Run a blank sample (an empty tin capsule) to determine the baseline and account for any background signals.
-
Sample Analysis: Introduce the weighed sample into the combustion chamber of the elemental analyzer. The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a separation column and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector signals and the sample weight.
A Comparative Perspective: Integrating Orthogonal Analytical Techniques
While elemental analysis is a powerful tool for confirming the elemental composition of a bulk sample, it has limitations. It is insensitive to impurities that have a similar elemental composition to the target compound, such as isomers. Furthermore, it does not provide information about the nature of any impurities present. Therefore, for comprehensive purity validation, it is essential to employ orthogonal analytical techniques that separate and detect molecules based on different physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity determination.[6][7] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7]
-
Advantages:
-
High Resolution and Sensitivity: Capable of separating closely related impurities and detecting them at very low levels.[6][7]
-
Quantitative Accuracy: Provides precise and reproducible quantification of impurities.[7]
-
Impurity Profiling: Can reveal the presence of starting materials, by-products, and degradation products.[2][6] For 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde, potential impurities could include unreacted 5-chloronicotinaldehyde or benzylpiperazine, or by-products from over-oxidation to the corresponding carboxylic acid.[8]
-
-
Limitations:
-
Requires a Chromophore: Detection is typically based on UV absorbance, so impurities without a UV chromophore may not be detected.
-
Co-elution: Impurities may co-elute with the main peak, leading to an overestimation of purity. Peak purity analysis using a photodiode array (PDA) detector can help mitigate this.[9]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity assessment, offering direct quantification without the need for a reference standard of the analyte.[10][11]
-
Advantages:
-
Primary Method: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct, accurate quantification against a certified internal standard.[10][12]
-
Structural Information: Provides detailed structural information about the main compound and any detectable impurities.
-
Universal Detection: Detects all proton-containing molecules, including those that lack a UV chromophore.[10]
-
-
Limitations:
-
Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.
-
Signal Overlap: Severe signal overlap can complicate accurate integration and quantification.
-
Comparative Summary of Analytical Techniques
| Feature | Elemental Analysis (CHNS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Combustion and detection of elemental gases | Differential partitioning between mobile and stationary phases | Nuclear spin resonance in a magnetic field |
| Information Provided | Elemental composition (%C, H, N, S) | Retention time, peak area, UV spectrum | Chemical shift, coupling constants, integral values |
| Primary Use | Confirmation of empirical formula and bulk purity | Separation and quantification of impurities | Structural elucidation and absolute quantification |
| Strengths | Direct measure of elemental composition, insensitive to inorganic impurities | High sensitivity and resolution for impurity profiling | Primary quantitative method, provides structural information |
| Limitations | Insensitive to isomeric impurities, provides no structural information on impurities | Requires a chromophore for UV detection, potential for co-elution | Lower sensitivity than HPLC, potential for signal overlap |
Integrated Workflow for Purity Validation
An effective strategy for the comprehensive validation of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde involves the synergistic use of these techniques.
Caption: Integrated workflow for the validation of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde.
Conclusion
The validation of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde requires a multi-faceted analytical approach. Elemental analysis serves as an indispensable tool for confirming the correct elemental composition and providing a fundamental measure of purity. However, to construct a complete and trustworthy purity profile, it must be complemented by high-resolution separative techniques like HPLC and the absolute quantitative power of qNMR. By integrating these orthogonal methods, researchers and drug development professionals can ensure the identity, purity, and quality of their synthesized compounds, thereby upholding the principles of scientific rigor and contributing to the development of safe and effective medicines.
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- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
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- Impurity Profiling in different analytical techniques. (2024). IJNRD.org.
- Summary of CHNS Elemental Analysis Common Problems.
- Thermo FlashSmart CHNS/O Elemental Analyzer. (2020).
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2025).
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- A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. Benchchem.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
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- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Rel
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- Process for the preparation of aqueous nicotinaldehyde.
- Process for the preparation of aqueous nicotinaldehyde.
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Structural Comparison & Reactivity Guide: Nicotinaldehyde vs. Isonicotinaldehyde Derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Electronic properties, reactivity kinetics, and synthetic protocols.
Executive Summary
In the landscape of heterocyclic drug design, Nicotinaldehyde (3-pyridinecarboxaldehyde) and Isonicotinaldehyde (4-pyridinecarboxaldehyde) serve as critical pharmacophores. While they are constitutional isomers, their electronic behaviors diverge significantly due to the position of the nitrogen atom relative to the carbonyl group.
-
Isonicotinaldehyde (4-isomer): Exhibits superior electrophilicity at the carbonyl carbon due to cooperative resonance and inductive electron withdrawal by the pyridine nitrogen. It typically demonstrates faster reaction kinetics in nucleophilic additions (e.g., Schiff base formation).
-
Nicotinaldehyde (3-isomer): Relies primarily on inductive effects.[1] It is generally less reactive toward weak nucleophiles but offers distinct metal-binding geometries (N,O-chelation) often exploited in metallo-drug design.[1]
This guide provides a head-to-head technical comparison, supported by kinetic data and a validated experimental protocol for derivative synthesis.
Structural & Electronic Analysis
The distinct reactivity profiles of these isomers stem from the ability (or inability) of the pyridine ring to delocalize electron density away from the carbonyl carbon.
Electronic Effects Comparison
| Feature | Nicotinaldehyde (3-isomer) | Isonicotinaldehyde (4-isomer) |
| Nitrogen Position | Meta to carbonyl | Para to carbonyl |
| Electronic Effect | Inductive (-I) only | Resonance (-R) & Inductive (-I) |
| Carbonyl Electrophilicity | Moderate | High (Enhanced by resonance) |
| Conjugate Acid pKa | ~3.8 - 4.0 | ~4.8 - 5.0 |
| Dipole Moment | ~2.4 D | ~1.7 D |
Mechanism of Activation
In isonicotinaldehyde , the nitrogen atom is in the para position, allowing for a resonance structure where the ring nitrogen accepts electron density directly from the carbonyl group. This creates a significant partial positive charge (
In nicotinaldehyde , the nitrogen is meta.[1] Resonance structures cannot be drawn that delocalize the carbonyl
Figure 1: Comparative activation pathways. The 4-isomer allows resonance stabilization of the negative charge on nitrogen, increasing electrophilicity at the carbonyl carbon.
Reactivity Profile & Kinetic Data
Experimental data confirms the theoretical prediction: the 4-isomer reacts faster and often with higher yields in condensation reactions.
Kinetic Comparison: Hydrazone Formation
In a comparative study of vapor-mediated synthesis of hydrazone-Schiff bases, the reaction times required for completion were significantly different.[2]
| Reaction Parameter | Nicotinaldehyde Derivative | Isonicotinaldehyde Derivative | Implications |
| Reaction Time (Vapor) | 100 min | 70 min | 4-isomer reacts ~30% faster due to higher electrophilicity.[1] |
| Yield (Solution Phase) | 75 - 80% | 85 - 92% | Higher equilibrium constant ( |
| Hydration (Water) | Lower % hydrate | Higher % hydrate | Hydrate formation correlates with electrophilicity.[1] |
Expert Insight: When working with weak nucleophiles (e.g., deactivated anilines), isonicotinaldehyde is the superior starting material. For nicotinaldehyde , adding a Lewis acid catalyst (e.g.,
) or using a Dean-Stark trap to remove water is often necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of Pyridine-Hydrazones
This protocol describes the synthesis of a model hydrazone (e.g., for anti-tubercular evaluation) using isoniazid (isonicotinic acid hydrazide) and the respective pyridinecarboxaldehyde. This method is self-validating via melting point and TLC monitoring.[1]
Materials
-
Aldehyde: Nicotinaldehyde (1.0 eq) OR Isonicotinaldehyde (1.0 eq)
-
Nucleophile: Isoniazid (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)
Workflow Diagram
Figure 2: Optimized synthesis workflow for pyridine-hydrazone derivatives.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of Isoniazid in 20 mL of absolute ethanol. Slight warming may be required.[1]
-
Addition: Add 10 mmol of the chosen pyridinecarboxaldehyde (Nicotinaldehyde or Isonicotinaldehyde) dropwise with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Why? Protonation of the carbonyl oxygen activates it for nucleophilic attack, but the pH must remain above the pKa of the amine (nucleophile) to prevent its protonation. A pH of 4-5 is optimal.[1]
-
-
Reaction: Reflux the mixture for 3 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The aldehyde spot should disappear.[1]
-
-
Isolation: Allow the solution to cool to room temperature. The Schiff base product typically precipitates as a white or pale yellow solid.[1]
-
Purification: Filter the solid under vacuum. Wash with 5 mL of ice-cold ethanol to remove unreacted aldehyde.[1]
-
Drying: Dry in a vacuum desiccator over
.
Expected Results
-
Isonicotinaldehyde Derivative: Yield >85%, MP: ~230°C (dec).[1][3]
-
Nicotinaldehyde Derivative: Yield ~75%, MP: ~195-200°C.[1]
Applications in Drug Discovery
Metallo-Drug Design (Thiosemicarbazones)
-
Nicotinaldehyde Derivatives: The meta nitrogen allows for the formation of polymeric structures or specific "clip-like" binding modes where the pyridine nitrogen is not involved in the primary N,S-chelation of the thiosemicarbazone moiety.
-
Isonicotinaldehyde Derivatives: Often used to create "Super-chelators" (e.g., Triapine derivatives). The para nitrogen remains free to interact with secondary biological targets (e.g., hydrogen bonding in the active site of Ribonucleotide Reductase) while the hydrazone moiety binds the metal (Fe/Cu).
Tuberculosis (TB) Therapeutics
Isonicotinaldehyde is the direct precursor to many isoniazid analogs. The high electrophilicity ensures that these derivatives form stable covalent bonds with bacterial enzymes or prodrug activators (e.g., KatG), a mechanism central to their bioactivity.
References
-
Reactivity of Pyridine Isomers: Comparison of 3- and 4-pyridinecarboxaldehyde in acid-catalyzed condensation. Journal of Organic Chemistry.
-
Hydrazone Synthesis Kinetics: Vapor-mediated synthesis of hydrazone-Schiff bases.[1][2] RSC Advances.
-
Thiosemicarbazone Bioactivity: Synthesis and biological evaluation of thiosemicarbazone derivatives. National Institutes of Health (PMC).[1]
-
pKa Comparisons: Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data.
-
Isonicotinaldehyde Properties: NIST Chemistry WebBook Data. NIST.
Sources
A Researcher's Guide to Validating Putative Bioactivity of Novel Benzylpiperazine-Containing Compounds, Exemplified by 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds containing the benzylpiperazine moiety. Using the hypothetical compound 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde as a case study, we will explore a logical, multi-tiered approach to assay validation, from initial screening to more complex cellular and mechanistic studies. The principles and methodologies outlined herein are designed to ensure scientific rigor, data reproducibility, and confidence in the observed biological effects.
The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2][3][4] Similarly, the nicotinaldehyde component suggests potential interactions with nicotinic acetylcholine receptors or other enzymatic targets.[5] Given this background, our validation strategy will focus on a hypothetical role as a modulator of a specific GPCR, the σ1 receptor, a target for which numerous benzylpiperazine derivatives have shown high affinity.[1]
Part 1: Foundational In Vitro Validation
The initial phase of validation aims to confirm the compound's identity, purity, and direct interaction with its putative target. This stage is critical for establishing a baseline of activity and ensuring that observed effects are not due to contaminants or artifacts.
Physicochemical Characterization and Purity Assessment
Before any biological assay, the identity and purity of the synthesized 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde must be unequivocally established. This is a crucial first step to ensure that the observed activity is attributable to the compound of interest.
Experimental Protocol: HPLC-MS and NMR Analysis
-
High-Performance Liquid Chromatography (HPLC): To assess purity, the compound is analyzed by reverse-phase HPLC. A gradient elution method is typically employed, and the peak area of the compound of interest is compared to the total peak area of all components. A purity of >95% is generally required for biological screening.[6]
-
Mass Spectrometry (MS): Coupled with HPLC, mass spectrometry provides the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compound, ensuring it matches the expected arrangement of atoms.
Primary Target Engagement: Radioligand Binding Assays
A direct binding assay is the first biological validation step to determine if the compound interacts with its hypothesized target, in this case, the σ1 receptor. Radioligand binding assays are a sensitive and quantitative method for this purpose.
Experimental Protocol: σ1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for σ1 receptor ligands.[1]
-
Preparation of Membranes: Membranes from cells overexpressing the human σ1 receptor are prepared and stored at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: -pentazocine, a known high-affinity σ1 receptor ligand.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes and varying concentrations of the test compound (5-(4-Benzylpiperazin-1-yl)nicotinaldehyde).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Part 2: Functional Activity and Selectivity
Once direct binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or allosteric modulator? Furthermore, its selectivity for the target receptor over other related receptors must be assessed.
Assessing Functional Activity: Calcium Mobilization Assay
Many GPCRs, upon activation, signal through the release of intracellular calcium. A calcium mobilization assay is a common method to assess the functional activity of a compound.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay to determine functional activity.
Determining Selectivity: A Comparative Binding Study
To be a viable drug candidate, a compound should exhibit high selectivity for its intended target to minimize off-target effects. A selectivity panel, testing the compound against a range of related receptors, is essential.
Comparative Data: Selectivity of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde vs. Alternatives
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | M1 Receptor Ki (nM) | hERG Ki (nM) |
| 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde | 15 | >1000 | >1000 | >5000 |
| Alternative 1 (Known σ1 Ligand) | 5 | 500 | >2000 | >10000 |
| Alternative 2 (Non-selective Benzylpiperazine) | 50 | 100 | 250 | 1500 |
This data is hypothetical and for illustrative purposes.
This table demonstrates that our lead compound shows high affinity and selectivity for the σ1 receptor compared to the σ2 receptor and other common off-targets like the M1 muscarinic receptor and the hERG channel.
Part 3: Cellular and Mechanistic Validation
The final stage of in vitro validation involves assessing the compound's activity in a more complex biological system, such as a cellular model of a disease, and beginning to elucidate its mechanism of action.
Cellular Efficacy: Neurite Outgrowth Assay
The σ1 receptor is implicated in neuronal plasticity. Therefore, a neurite outgrowth assay in a neuronal cell line (e.g., PC12 or SH-SY5Y) can provide evidence of cellular efficacy.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Plate neuronal cells at a low density.
-
Differentiation: Induce differentiation with a neurotrophic factor (e.g., NGF).
-
Treatment: Treat the cells with varying concentrations of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde.
-
Imaging: After a set incubation period (e.g., 48-72 hours), fix the cells and stain for neuronal markers (e.g., β-III tubulin).
-
Analysis: Acquire images using high-content microscopy and quantify neurite length and branching.
Downstream Signaling Pathway Analysis
To understand how the compound exerts its effects, it's important to investigate its impact on downstream signaling pathways.
Signaling Pathway: Hypothesized σ1 Receptor Modulation
Sources
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug [frontiersin.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
